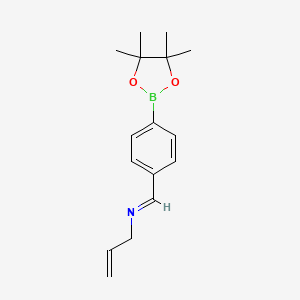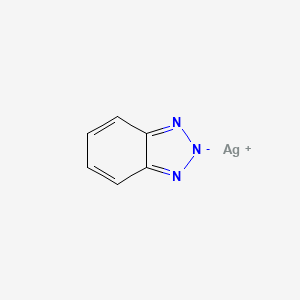
1H-Benzotriazole, silver(1+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, silver(1+) salt is a coordination compound formed between 1H-Benzotriazole and silver ions. This compound is known for its unique properties, including its ability to act as a corrosion inhibitor and its applications in various scientific fields. The benzotriazole moiety is a versatile heterocyclic compound that can stabilize metal ions, making it useful in forming stable complexes with metals like silver.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, silver(1+) salt can be synthesized through the reaction of 1H-Benzotriazole with silver nitrate in an aqueous solution. The reaction typically involves dissolving 1H-Benzotriazole in water, followed by the addition of silver nitrate. The mixture is stirred at room temperature until the formation of the silver-benzotriazole complex is complete. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silver.
Reduction: Reduction reactions can convert the silver ion back to its metallic form.
Substitution: The benzotriazole moiety can participate in substitution reactions, where other ligands replace it in the coordination complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like thiourea and phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver oxides and other higher oxidation state compounds.
Reduction: Metallic silver.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
1H-Benzotriazole, silver(1+) salt has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals, particularly copper and its alloys. It forms a protective layer on the metal surface, preventing oxidation and corrosion.
Biology: Investigated for its antimicrobial properties. The silver ions in the compound can disrupt microbial cell membranes, leading to cell death.
Medicine: Explored for potential use in wound dressings and coatings for medical devices due to its antimicrobial properties.
Industry: Utilized in the electronics industry for protecting metal components from corrosion. Also used in the formulation of lubricants and coolants.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, silver(1+) salt involves the interaction of the benzotriazole moiety with metal surfaces. The benzotriazole forms a stable coordination complex with silver ions, which can then interact with metal surfaces to form a protective layer. This layer inhibits corrosion by blocking the interaction between the metal and corrosive agents. In biological applications, the silver ions disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Methyl-1H-Benzotriazole: A derivative with enhanced corrosion inhibition efficiency.
5-Chloro-1H-Benzotriazole: Another derivative with higher inhibition efficiency compared to 1H-Benzotriazole.
Uniqueness: 1H-Benzotriazole, silver(1+) salt is unique due to its combination of the benzotriazole moiety and silver ions. This combination provides both corrosion inhibition and antimicrobial properties, making it versatile for various applications. The presence of silver ions enhances the compound’s effectiveness in biological applications compared to other benzotriazole derivatives.
Properties
CAS No. |
22257-44-9 |
|---|---|
Molecular Formula |
C6H4AgN3 |
Molecular Weight |
225.98 g/mol |
IUPAC Name |
silver;benzotriazol-2-ide |
InChI |
InChI=1S/C6H4N3.Ag/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 |
InChI Key |
WCEIBKKAWIWYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[N-]N=C2C=C1.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
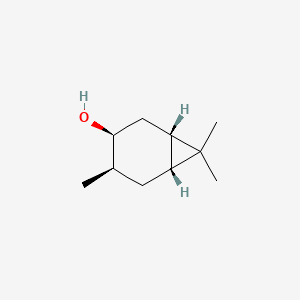
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
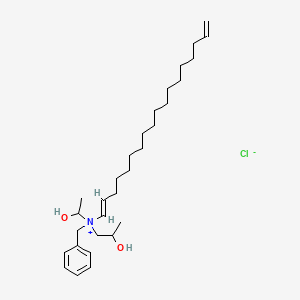
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B14156594.png)

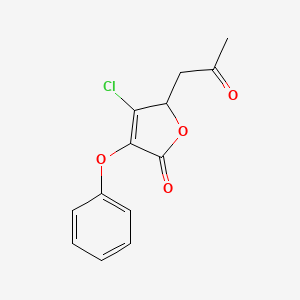
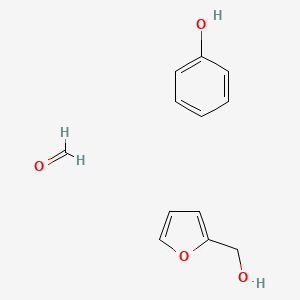


![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)
